Product packaging for 2-(2-bromo-5-fluorophenyl)propanoic acid(Cat. No.:CAS No. 1515827-32-3)

2-(2-bromo-5-fluorophenyl)propanoic acid

Cat. No.: B6156869
CAS No.: 1515827-32-3
M. Wt: 247.06 g/mol
InChI Key: QPLNSFMQKPZFTA-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a fundamental group of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. Phenylpropanoic acid, also known as hydrocinnamic acid, is a classic example, featuring a benzene (B151609) ring linked to a three-carbon carboxylic acid chain. wikipedia.org These molecules serve as essential building blocks in the synthesis of a wide array of more complex structures.

Significance of Bromine and Fluorine Substituents in Aromatic Systems

The presence of both bromine and fluorine on the phenyl ring of 2-(2-bromo-5-fluorophenyl)propanoic acid has profound implications for its chemical properties.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. When attached to an aromatic ring, it can increase the acidity of the carboxylic acid group. rsc.org This property is utilized in various applications, such as the use of fluorobenzoic acids as chemical tracers. rsc.org The introduction of fluorine can also influence the molecule's lipophilicity and metabolic stability, which are critical parameters in medicinal chemistry.

Bromine: The bromine atom, being a larger halogen, introduces both electronic and steric effects. Like fluorine, it is an electron-withdrawing group, but it is also highly polarizable. The carbon-bromine bond is a key feature, making the compound a versatile intermediate in organic synthesis. nih.gov For instance, α-bromo carboxylic acids are highly reactive towards SN2 reactions and can be used to synthesize α-hydroxy carboxylic acids and amino acids. libretexts.org The position of the bromine atom on the aromatic ring can direct further chemical transformations.

Overview of the Chemical Compound's Research Landscape

The research specifically focused on this compound is primarily documented in chemical databases, which provide foundational information about its properties. sigmaaldrich.combldpharm.comsigmaaldrich.com While extensive studies on its synthesis and applications are not widely published, its structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, where halogenated aromatic compounds are prevalent.

Below is a table summarizing the key chemical data for this compound.

PropertyValueSource
IUPAC NameThis compound sigmaaldrich.comsigmaaldrich.com
Molecular FormulaC9H8BrFO2 bldpharm.com
Molecular Weight247.06 g/mol bldpharm.comsigmaaldrich.com
CAS Number1515827-32-3 sigmaaldrich.combldpharm.comsigmaaldrich.com
Purity95% sigmaaldrich.comsigmaaldrich.com
InChI KeyQPLNSFMQKPZFTA-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1515827-32-3

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8BrFO2/c1-5(9(12)13)7-4-6(11)2-3-8(7)10/h2-5H,1H3,(H,12,13)

InChI Key

QPLNSFMQKPZFTA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)C(=O)O

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 2 Bromo 5 Fluorophenyl Propanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, participating in a variety of classical organic transformations. These reactions primarily involve the acidic proton and the electrophilic carbonyl carbon.

Esterification Reactions

Esterification of 2-(2-bromo-5-fluorophenyl)propanoic acid can be achieved through several established methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). scienceready.com.aumasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

Alternative greener methods have also been developed, utilizing solid acid catalysts like Dowex H+ resins in combination with sodium iodide (NaI) to facilitate the reaction under milder conditions. nih.govresearchgate.net These reactions can often be carried out at room temperature, offering a more environmentally benign pathway to the corresponding esters. nih.gov The reactivity of the alcohol plays a significant role, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance. researchgate.net

Table 1: Representative Esterification Reactions of 2-Arylpropanoic Acids
ReactantReagentsConditionsProductReference(s)
Carboxylic AcidAlcohol, H₂SO₄ (conc.)Heat, RefluxEster, Water scienceready.com.aumasterorganicchemistry.com
Carboxylic AcidMethanol, Dowex H⁺/NaIRoom Temp, 2-4hMethyl Ester nih.gov
Carboxylic AcidEthanol, Dowex H⁺/NaI65 °C, 4hEthyl Ester nih.gov

Decarboxylation Mechanisms

The removal of the carboxyl group as carbon dioxide (CO₂) from this compound is a challenging transformation that typically requires harsh conditions. Simple aliphatic carboxylic acids are generally resistant to decarboxylation upon heating. libretexts.org However, the reaction is facilitated in molecules containing a carbonyl group at the β-position (β-keto acids) or a second carboxylic acid group (malonic acids), which can form a stable, cyclic six-membered transition state. youtube.commasterorganicchemistry.com

Since this compound lacks this structural feature, its thermal decarboxylation is not expected to proceed via this low-energy pathway. Alternative mechanisms, such as those involving oxidative conditions, can be employed. For instance, oxidative decarboxylation of arylacetic acids has been achieved using reagents like singlet molecular oxygen, which can be generated in situ. ias.ac.in Another approach is photocatalytic decarboxylation, which utilizes visible light and a photocatalyst to generate carbon-centered radicals under mild conditions. nih.gov These methods offer pathways to aldehydes or ketones from carboxylic acids. ias.ac.inorganic-chemistry.org

Table 2: Decarboxylation Strategies for Carboxylic Acids
Substrate TypeMechanismConditionsKey IntermediateReference(s)
β-Keto AcidsThermal, ConcertedHeatCyclic Transition State, Enol youtube.commasterorganicchemistry.com
Malonic AcidsThermal, ConcertedHeatCyclic Transition State, Enol masterorganicchemistry.com
Arylacetic AcidsOxidative¹O₂, KOHPeroxy Intermediate ias.ac.in
Carboxylic AcidsPhotocatalyticVisible Light, PhotocatalystCarbon-centered Radical nih.gov

Amidation Reactions

The synthesis of amides from this compound is readily achievable by reacting it with primary or secondary amines. A common method involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Alternatively, a simpler, catalyst-free approach involves the direct acid-base neutralization reaction between the carboxylic acid and an amine. mdpi.com This reaction forms an ammonium (B1175870) carboxylate salt, which upon heating, can dehydrate to form the corresponding amide. The formation of the initial salt is a spontaneous process driven by the transfer of a proton from the acidic carboxylic acid to the basic amine. mdpi.com

Table 3: Common Amidation Reactions of Carboxylic Acids
Amine TypeReagentsConditionsMethodReference(s)
Primary/SecondaryAmine, DCCRoom TemperatureCoupling Agent
Primary/SecondaryAmineRoom Temperature, then HeatAmmonium Salt Formation & Dehydration mdpi.com

Reactivity of the Halogenated Phenyl Ring

The substituted phenyl ring of this compound is characterized by the presence of two halogen atoms, which significantly influence its reactivity towards both nucleophilic and electrophilic substitution.

Nucleophilic Substitution Reactions of Bromine

The bromine atom on the aromatic ring is a key site for transformation via nucleophilic substitution, particularly through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl > F, making the bromo substituent of the target molecule a prime candidate for such reactions. libretexts.org

Common examples include:

Heck Coupling: Reaction with an alkene (e.g., ethylene) in the presence of a palladium catalyst and a base to form a new C-C bond, yielding a substituted styrene (B11656) derivative. nih.gov

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid) to create a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a suitable ligand to form a new C-N bond, leading to an amino-substituted aromatic compound. mit.edu Copper-catalyzed amination of bromobenzoic acids has also been reported as an effective method. nih.gov

These reactions offer a versatile platform for the extensive functionalization of the phenyl ring by replacing the bromine atom with a wide array of substituents. nih.gov

Table 4: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides
Reaction NameCoupling PartnerCatalyst SystemProduct TypeReference(s)
Heck CouplingAlkenePd(OAc)₂, Ligand, BaseSubstituted Alkene nih.gov
Buchwald-HartwigAminePd Precatalyst, Ligand, BaseAryl Amine mit.edu
Suzuki CouplingBoronic AcidPd Catalyst, BaseBiaryl Compound

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Further substitution on the aromatic ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents: the bromine, the fluorine, and the propanoic acid group. libretexts.orgunizin.org

Activating/Deactivating Effects: All three substituents are deactivating, meaning they make the ring less reactive towards electrophiles than benzene (B151609) itself. libretexts.orgpbworks.com Halogens (Br and F) are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. libretexts.org The propanoic acid group is deactivating due to the electron-withdrawing nature of the carboxylic acid.

Directing Effects: The directing effect determines the position of the incoming electrophile.

Halogens (-Br, -F): These are ortho, para-directors. They direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. unizin.orgpbworks.com

Propanoic acid group [-CH(CH₃)COOH]: This group is considered a meta-director. unizin.org

In this compound, the positions on the ring are influenced as follows:

Position 3: ortho to the bromine and meta to the fluorine and propanoic acid group.

Position 4: meta to the bromine, para to the propanoic acid group, and ortho to the fluorine.

Position 6: ortho to the propanoic acid group and meta to the bromine and fluorine.

The regiochemical outcome of an EAS reaction will be a complex interplay of these competing electronic effects and steric hindrance. The bulky propanoic acid group at position 2 will sterically hinder attack at the adjacent position 3. The fluorine and bromine atoms direct towards positions 3 and 4 (ortho/para to F) and position 3 (ortho to Br). The propanoic acid group directs towards position 4 (meta). Given the deactivating nature of all substituents and the steric hindrance, electrophilic substitution on this ring would be difficult and likely result in a mixture of products, with substitution at position 4 being a plausible outcome due to the directing influence of both the fluorine and the propanoic acid group.

Table 5: Substituent Effects on Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting EffectReactivityReference(s)
-Br2Inductive: -I, Resonance: +Rortho, paraDeactivating libretexts.orgunizin.org
-F5Inductive: -I, Resonance: +Rortho, paraDeactivating libretexts.orgunizin.org
-CH(CH₃)COOH1Inductive: -ImetaDeactivating unizin.org

Cross-Coupling Reactions (e.g., Suzuki, Heck) with Aromatic Halides

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound. yonedalabs.com In the case of this compound, the carbon-bromine bond is the most likely site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. illinois.edu The strength of the carbon-halogen bond generally decreases in the order C-Cl > C-Br > C-I, making aryl bromides common and reactive starting materials for these coupling reactions. illinois.edu The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. yonedalabs.com The choice of catalyst, such as those incorporating phosphine (B1218219) ligands, and base is crucial for the reaction's success. organic-chemistry.org For fluorinated aryl bromides, specific conditions have been developed to achieve high conversion rates, for instance, using palladium nanoparticles supported on modified graphene as a heterogeneous catalyst. mdpi.com

The Heck reaction is another significant palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene. rug.nl Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. The Heck reaction has been successfully applied in the industrial synthesis of various fine chemicals, including pharmaceuticals like Naproxen. rug.nl

Below is a table summarizing typical conditions for these cross-coupling reactions.

Reaction Catalyst Base Coupling Partner Solvent
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃, Pd(OAc)₂/PCy₃CsF, K₂CO₃, K₃PO₄Arylboronic acids, Alkenylboronic acidsDioxane, THF, DMF, Toluene (often with water)
Heck ReactionPd(OAc)₂, Pd/CEt₃N, K₂CO₃AlkenesDMF, Acetonitrile

This table represents generalized conditions. Specific optimizations are often required for individual substrates.

Transformations of the Propanoic Acid Side Chain

The propanoic acid moiety of this compound offers a range of possibilities for chemical transformations, including oxidation, reduction, and functional group interconversions at the alpha carbon.

The carboxylic acid group of the propanoic acid side chain can undergo both oxidation and reduction. While the carboxylic acid is already in a high oxidation state, further oxidation is generally not a common transformation. However, the side chain can be cleaved under harsh oxidative conditions.

Reduction of the carboxylic acid group can lead to the corresponding primary alcohol, 2-(2-bromo-5-fluorophenyl)propan-1-ol. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then serve as a versatile intermediate for further functionalization.

Conversely, the alpha-position of the propanoic acid can be oxidized. For instance, α-hydroxylation can be achieved through various methods, introducing a hydroxyl group on the carbon adjacent to the carboxyl group.

The alpha carbon of the propanoic acid side chain is a key position for introducing structural diversity. The carboxylic acid can be converted into a variety of other functional groups. For example, conversion to an acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, provides a highly reactive intermediate. This acid chloride can then be readily converted into esters, amides, or other acyl derivatives.

Furthermore, the alpha-proton is acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or other modifications at the alpha position. Another important transformation is the conversion of the carboxylic acid to an amine via the Curtius, Schmidt, or Hofmann rearrangement, although this would involve the loss of the carboxyl carbon. A more direct approach to an alpha-amino acid would be through electrophilic amination of the corresponding enolate.

A summary of potential functional group interconversions is presented below.

Starting Functional Group Reagents Resulting Functional Group
Carboxylic AcidLiAlH₄, BH₃Primary Alcohol
Carboxylic AcidSOCl₂, (COCl)₂Acid Chloride
Acid ChlorideR'OHEster
Acid ChlorideR'₂NHAmide

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

This compound is a valuable scaffold for the synthesis of derivatives for structure-activity relationship (SAR) studies, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov Loxoprofen (B1209778), a widely used NSAID, is a notable example of a drug that can be synthesized from related phenylpropanoic acid derivatives. google.comgoogle.com SAR studies aim to understand how different parts of a molecule contribute to its biological activity, which can guide the design of more potent and safer drugs.

Derivatization of this compound can be systematically carried out at three main positions: the aromatic ring, the alpha-carbon, and the carboxylic acid group.

Aromatic Ring: The bromo substituent is a key handle for modification via cross-coupling reactions, as discussed in section 3.2.3. Replacing the bromine with various aryl or alkyl groups allows for the exploration of the steric and electronic requirements of the binding pocket of the target enzyme, such as cyclooxygenase (COX).

Alpha Carbon: Modifications at the alpha-carbon, such as the introduction of different alkyl groups or other functional groups, can influence the stereochemistry and potency of the compound.

Carboxylic Acid: The carboxylic acid group is often crucial for the anti-inflammatory activity of profen-class NSAIDs. It can be converted to various esters or amides to create prodrugs or to modulate the pharmacokinetic properties of the molecule.

The synthesis of a series of loxoprofen derivatives, for instance, has been performed to investigate their inhibitory effects on COX-1 and COX-2 enzymes. nih.gov By creating derivatives with different substituents, researchers have been able to identify compounds with improved selectivity for COX-2, which is associated with a lower risk of gastrointestinal side effects. nih.gov

The table below illustrates some examples of derivatization strategies that can be applied to a 2-phenylpropanoic acid scaffold for SAR studies.

Parent Scaffold Modification Site Example of Modification Purpose of Derivatization
2-(Aryl)propanoic acidAromatic Ring (via halide)Suzuki coupling with arylboronic acidExplore steric/electronic effects on target binding
2-(Aryl)propanoic acidCarboxylic AcidEsterification with an alcoholCreate prodrugs, improve lipophilicity
2-(Aryl)propanoic acidCarboxylic AcidAmidation with an amineModulate binding interactions, alter solubility
2-(Aryl)propanoic acidAlpha CarbonAlkylation of the enolateInfluence stereochemistry and potency

These derivatization strategies are instrumental in the iterative process of drug design and development, allowing for the fine-tuning of a lead compound's pharmacological profile.

Advanced Spectroscopic and Structural Elucidation of 2 2 Bromo 5 Fluorophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-(2-bromo-5-fluorophenyl)propanoic acid, providing unambiguous assignment of proton (¹H) and carbon (¹³C) signals and offering insights into the molecule's three-dimensional arrangement.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Aromatic and Aliphatic Proton/Carbon Connectivity

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A distinct correlation would be observed between the methine proton (-CH) and the methyl protons (-CH₃) of the propanoic acid side chain. In the aromatic region, correlations would be expected between adjacent protons, helping to confirm their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the aliphatic ¹H signals to their corresponding ¹³C signals and the aromatic ¹H signals to their respective aromatic ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected correlations would include:

The methyl protons showing correlations to the methine carbon and the carboxylic acid carbon.

The methine proton showing correlations to the methyl carbon, the carboxylic acid carbon, and the aromatic carbon at position 2 (C2).

Aromatic protons showing correlations to adjacent and geminal carbons, confirming the substitution pattern. For instance, the proton at C6 would show a correlation to the bromine-bearing C2.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: Chemical shifts are estimations and may vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Predicted HMBC Correlations (from ¹H)
Carboxyl (-COOH)~11-12~175To Methine C, To Methyl C
Methine (-CH)~3.8~45To Carboxyl C, To Methyl C, To C1, C2, C6
Methyl (-CH₃)~1.5~18To Methine C, To Carboxyl C
Aromatic C2-Br-~118-
Aromatic C3-H~7.5~134To C1, C2, C4, C5
Aromatic C4-H~7.1~117To C2, C3, C5, C6
Aromatic C5-F-~160 (d, ¹JCF)-
Aromatic C6-H~7.3~128To C1, C2, C4, C5

Stereochemical Assignment through NMR Anisotropy

As this compound is a chiral molecule (due to the stereocenter at the methine carbon), determining its absolute or relative configuration is essential. While classical methods like chiral chromatography or X-ray crystallography are definitive, advanced NMR techniques can also provide stereochemical information. The use of anisotropic NMR data, such as residual dipolar couplings (RDCs), has become a powerful method for the structural characterization of small organic molecules. nih.gov

This technique involves dissolving the molecule in a liquid crystal or a stretched gel medium to induce a slight alignment with the NMR spectrometer's magnetic field. nih.gov This alignment reintroduces anisotropic interactions like dipolar couplings, which are averaged to zero in isotropic solution. The magnitude of the RDC between two nuclei is dependent on the angle of the internuclear vector relative to the magnetic field. By measuring these RDCs, one can obtain precise information about the relative orientations of different bonds within the molecule. This data, when compared with theoretical values calculated for different stereoisomers (R vs. S), can allow for an unambiguous assignment of the correct stereochemistry.

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), provides a molecular fingerprint based on the vibrational modes of functional groups.

Detailed Functional Group Identification and Conformational Analysis

The spectra of this compound would be characterized by specific vibrational bands corresponding to its constituent parts: the carboxylic acid, the substituted aromatic ring, and the aliphatic chain. The carboxylic acid group is particularly informative, as its vibrational frequencies are sensitive to hydrogen bonding, which can indicate dimerization in the solid state or strong solvent interactions.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H (Carboxylic Acid)Stretching (broad)2500-3300StrongWeak
C-H (Aromatic)Stretching3000-3100MediumStrong
C-H (Aliphatic)Stretching2850-2970MediumMedium
C=O (Carboxylic Acid)Stretching1700-1725 (dimer), 1750-1770 (monomer)Very StrongMedium
C=C (Aromatic Ring)Stretching1450-1600Medium-StrongStrong
C-O (Carboxylic Acid)Stretching1210-1320StrongWeak
C-F (Aryl-Fluoride)Stretching1200-1250StrongWeak
C-Br (Aryl-Bromide)Stretching500-600MediumStrong

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. The molecular formula of this compound is C₉H₈BrFO₂.

The most distinctive feature in the mass spectrum would be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity separated by two mass-to-charge units (M and M+2).

The primary fragmentation pathways would likely involve:

Loss of the carboxyl group: Cleavage of the bond between the methine carbon and the carboxyl group, resulting in the loss of COOH (45 Da).

Alpha-cleavage: Fragmentation of the aliphatic side chain.

McLafferty Rearrangement: If sterically possible, this could lead to the elimination of a neutral molecule.

Loss of halogens: Loss of Br or F radicals, although loss of the entire bromofluorophenyl moiety is also possible.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br/⁸¹Br)Identity of FragmentFragmentation Pathway
246 / 248[C₉H₈BrFO₂]⁺Molecular Ion (M⁺)
201 / 203[C₈H₇BrF]⁺Loss of -COOH (M - 45)
187 / 189[C₇H₅BrF]⁺Loss of -CH(CH₃)COOH (M - 89)
171 / 173[C₆H₄BrF]⁺Fragmentation of the aromatic ring or side chain
45[COOH]⁺Carboxyl group fragment

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific crystal structure for this compound has not been identified in the public crystallographic databases, its solid-state architecture can be predicted based on the principles of crystal engineering and common motifs found in similar molecules. The dominant intermolecular interaction would almost certainly be the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two adjacent molecules. ed.ac.uk

This robust and highly directional interaction typically forms a supramolecular synthon that dictates the primary packing arrangement. ed.ac.uk Beyond this primary hydrogen bonding, other weaker intermolecular interactions would further stabilize the crystal lattice:

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could interact with electronegative atoms like the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The aromatic rings could engage in offset stacking interactions, further stabilizing the crystal structure.

The interplay of these strong and weak interactions determines the final polymorphic form of the solid material, influencing its physical properties such as melting point and solubility. mdpi.comrsc.orgexlibrisgroup.com

Hyphenated Analytical Techniques for Purity and Identity Confirmation

The definitive confirmation of the identity and purity of this compound necessitates the use of hyphenated analytical techniques. These methods couple the separation power of chromatography with the detailed structural information provided by spectrometry, offering unparalleled sensitivity and specificity. For a compound with the structural complexity of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for rigorous quality control and characterization. ijsdr.orgajrconline.orgbiomedres.us

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. biomedres.us For this compound, derivatization is typically required to increase its volatility and thermal stability, often by converting the carboxylic acid group to a more volatile ester, such as a methyl or ethyl ester.

Sample Preparation and Derivatization:

A common derivatization procedure involves the reaction of the carboxylic acid with an esterifying agent like diazomethane (B1218177) or by using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. The choice of derivatization agent can influence the fragmentation pattern observed in the mass spectrum.

Predicted GC-MS Parameters:

The following table outlines the anticipated GC-MS parameters for the analysis of the methyl ester derivative of this compound. These parameters are based on established methods for similar phenylalkanoic acids.

ParameterValue
Column HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range m/z 40-450

Expected Fragmentation Pattern:

The mass spectrum of the methyl ester of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio). youtube.com Key fragmentation pathways would likely involve the loss of the methoxycarbonyl group, the propanoic acid side chain, and cleavage of the bromine and fluorine atoms from the aromatic ring.

Predicted Major Mass Fragments for Methyl 2-(2-bromo-5-fluorophenyl)propanoate:

m/z (relative abundance)Proposed Fragment Ion
260/262 (M+)[C10H10BrFO2]+
201/203[M - COOCH3]+
182[M - Br]+
122[C7H4FO]+
95[C6H4F]+

LC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the direct analysis of this compound without the need for derivatization. ijfmr.comchromatographyonline.com

Chromatographic Conditions:

Reversed-phase high-performance liquid chromatography (HPLC) is the most probable separation mode. The selection of the stationary phase, mobile phase composition, and gradient elution program is critical for achieving optimal separation from potential impurities.

Predicted LC-MS Parameters:

ParameterValue
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Drying Gas Temperature 350 °C
Capillary Voltage 3500 V
Fragmentor Voltage 100 V
Scan Range m/z 50-500

Expected Fragmentation Pattern (LC-MS/MS):

In negative ion mode ESI-MS, the deprotonated molecule [M-H]- of this compound at m/z 245/247 would be the primary ion observed. Tandem mass spectrometry (MS/MS) of this precursor ion would provide further structural confirmation.

Predicted MS/MS Fragmentation of [M-H]- (m/z 245/247):

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
245/247201/203CO2
245/247166HBr
201/203122Br

The application of these hyphenated techniques provides a comprehensive analytical workflow for the unambiguous identification and purity assessment of this compound, ensuring its suitability for further research and application. The combination of chromatographic separation with mass spectrometric detection allows for the sensitive detection and characterization of the target compound and any potential impurities. ajrconline.orgijprajournal.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to predict the properties of molecules with a high degree of accuracy. By calculating the electron density, DFT methods can determine the optimized geometry, vibrational frequencies, and electronic structure of 2-(2-bromo-5-fluorophenyl)propanoic acid, offering a comprehensive profile of the molecule.

Optimized Geometries and Conformational Analysis

The key dihedral angles, which define the orientation of the phenyl ring with respect to the propanoic acid moiety, are of particular interest. Theoretical calculations on similar phenylpropanoic acid derivatives suggest that the lowest energy conformer often exhibits a non-planar arrangement to minimize steric hindrance between the substituents on the ring and the side chain.

ParameterCalculated Value (Å)
C-Br Bond Length1.90 - 1.92
C-F Bond Length1.35 - 1.37
C=O Bond Length1.21 - 1.23
O-H Bond Length0.96 - 0.98
C-C (Aromatic)1.39 - 1.41
C-C (Propanoic)1.52 - 1.54

Note: The data in this table is representative and based on DFT calculations for structurally similar bromofluorophenyl derivatives.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are essential for several reasons: they confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of experimentally observed spectral bands to specific molecular vibrations.

The calculated vibrational frequencies for the characteristic functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid, the C-Br stretch, and the C-F stretch, can be correlated with experimental spectroscopic data, providing a powerful method for structural confirmation.

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)3400 - 3500
C=O Stretch (Carboxylic Acid)1700 - 1750
C-F Stretch1200 - 1250
C-Br Stretch550 - 650

Note: The data in this table is representative and based on DFT calculations for structurally similar bromofluorophenyl derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to influence the energies of the frontier orbitals. These calculations help in understanding the regions of the molecule that are most likely to be involved in chemical reactions.

ParameterCalculated Value (eV)
HOMO Energy-6.5 to -7.0
LUMO Energy-1.0 to -1.5
HOMO-LUMO Energy Gap5.0 to 6.0

Note: The data in this table is representative and based on DFT calculations for structurally similar bromofluorophenyl derivatives.

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO analysis, a range of other quantum chemical descriptors can be calculated to provide a more detailed picture of the reactivity and electronic distribution within this compound.

Mulliken Charge Analysis and Molecular Electrostatic Potential (MEP) Mapping

Mulliken charge analysis provides a method for estimating the partial atomic charges on each atom in the molecule. This analysis helps to identify the distribution of electron density and locate the electron-rich and electron-poor centers.

The Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution. The MEP is plotted onto the molecule's surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify negative electrostatic potential and are associated with nucleophilic reactivity, while blue regions indicate positive potential and are prone to electrophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a likely site for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential.

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analyses for Intramolecular Charge Transfer

Natural Localized Molecular Orbital (NLMO) analysis complements NBO by providing a representation of the localized bonding and lone pair orbitals, offering a more intuitive picture of the electron distribution that aligns with classical chemical bonding concepts. This analysis can further elucidate the nature of the chemical bonds and lone pairs within the molecule.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are fundamental concepts in computational chemistry used to predict the reactivity of a molecule. These descriptors are derived from conceptual density functional theory (DFT) and provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

Local reactivity descriptors, like the Fukui function and local softness, pinpoint the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. This information is crucial for understanding reaction mechanisms and predicting regioselectivity.

Without specific DFT calculations for this compound, it is not possible to provide quantitative values for these descriptors. A hypothetical table of such descriptors is presented below to illustrate the type of data that would be generated from such a study.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual calculations.)

DescriptorValue (arbitrary units)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-
Chemical Potential (μ)-
Hardness (η)-
Electrophilicity Index (ω)-

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, identifying its stable and low-energy conformations.

For this compound, the key rotatable bonds are around the chiral center and the bond connecting the phenyl ring to the propanoic acid moiety. MD simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. This information is vital for understanding how the molecule might interact with biological targets or other molecules.

Due to the absence of published MD simulation studies on this compound, a detailed analysis of its conformational space is not possible.

In Silico Prediction of Chemical Properties and Reaction Pathways

In silico methods, which are computational approaches to predict chemical and physical properties, are widely used to estimate parameters like pKa, lipophilicity (logP), and solubility. These predictions are valuable in drug discovery and development for assessing the potential bioavailability and pharmacokinetic properties of a compound.

Several online platforms and software packages can predict these properties based on the molecule's structure. While specific, high-quality predictions from dedicated studies are unavailable, some basic computed properties can be found in public databases.

Table 2: Predicted Physicochemical Properties of this compound (Note: These values are computationally predicted and may vary between different software and models.)

PropertyPredicted Value
pKaData not available
logPData not available
SolubilityData not available

Furthermore, computational methods can be employed to investigate potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanisms and predict reaction kinetics. Such studies would be invaluable for optimizing synthetic routes or understanding the metabolic fate of the compound. Unfortunately, no such theoretical investigations on the reaction pathways of this specific molecule have been reported.

Exploration of Biological Interactions and Structure Activity Relationships Strictly in Vitro/in Silico Focus

Mechanism of Molecular Interaction with Biochemical Targets

Theoretical and experimental data for structurally similar compounds provide a framework for understanding the potential biochemical interactions of 2-(2-bromo-5-fluorophenyl)propanoic acid.

While specific studies on the urease inhibitory activity of this compound are not prominent in the available literature, the broader class of halogenated compounds has been a subject of interest in enzyme inhibition research. The introduction of fluorine into a molecule can enhance its metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) catalyzed oxidation. nih.gov For instance, studies on the nonsteroidal anti-inflammatory drug flurbiprofen (B1673479) have shown that fluorination at specific positions can significantly slow down its oxidation. nih.gov This suggests that the fluorine atom in this compound could play a role in its metabolic profile and potential interactions with CYP enzymes.

Research into other enzyme systems, such as bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), has identified pyrazole (B372694) derivatives with halogenated phenyl groups as potent inhibitors. nih.gov This highlights the potential for halogenated phenyl structures to be incorporated into the design of novel enzyme inhibitors. nih.gov

Substituted phenylpropanoic acid derivatives have been extensively studied as activators of human peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the nature and stereochemistry of the substituents on the phenyl ring and the propanoic acid chain are critical for the potency and selectivity of PPAR subtype activation. nih.gov These findings suggest that this compound could potentially interact with nuclear receptors like PPARs.

Furthermore, the general class of phenylpropanoic acids has been identified in the context of various receptor interactions. drugbank.com The halogen substituents (bromine and fluorine) can influence the compound's electronic properties and lipophilicity, which are key factors in receptor binding affinity. mdpi.com For example, in the development of histamine (B1213489) H3 receptor ligands, the presence of a p-fluorophenyl group was found to influence binding affinity. mdpi.com

Table 1: Receptor Interaction Data for Structurally Related Phenylpropanoic Acid Derivatives

Compound ClassReceptor TargetObserved EffectReference
Substituted Phenylpropanoic AcidsPeroxisome Proliferator-Activated Receptor Alpha (PPARα)Potent and selective activation nih.gov
3-Aryl-3-substituted-propanoic acidsG-protein coupled receptor 40 (GPR40)Agonist activity nih.gov

This table presents data for classes of compounds structurally related to this compound to illustrate potential receptor interactions.

In Vitro Biological Screening Methodologies for Potential Activities

A variety of in vitro screening assays are employed to investigate the potential biological activities of novel chemical entities like this compound.

The investigation of antimicrobial properties for halogenated compounds is a significant area of research. mdpi.com The presence of halogens can enhance the biological activity of molecules. mdpi.com Methodologies to screen for antimicrobial activity typically involve determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Studies on other halogenated compounds have shown that they can inhibit bacterial growth through various mechanisms, including the inhibition of essential enzymes like FabH, which is crucial for fatty acid biosynthesis in bacteria. nih.gov For instance, certain pyrazole derivatives containing fluorophenyl and chlorophenyl groups have demonstrated potent inhibition of E. coli FabH. nih.gov While direct data on this compound is not available, its structure suggests that it could be a candidate for such antimicrobial screening.

Table 2: In Vitro Antimicrobial Activity of a Structurally Related Compound Class

Compound ClassBacterial TargetMethodFindingReference
Pyrazole Derivatives with Halogenated Phenyl GroupsEscherichia coli FabHEnzyme Inhibition AssayPotent inhibitors identified nih.gov

This table provides an example of antimicrobial screening for a class of compounds bearing structural similarities to this compound.

Halogenated compounds have demonstrated potential as antiviral agents against a range of viruses. mdpi.com In vitro antiviral screening often involves cell-based assays where the ability of a compound to inhibit viral replication is measured. This can be done through various techniques, such as plaque reduction assays or quantitative reverse transcription PCR (qRT-PCR) to quantify viral RNA. mdpi.com

Proposed antiviral mechanisms for halogenated compounds include the inhibition of viral RNA, interference with non-structural proteins involved in replication, or binding to viral envelope proteins. mdpi.com For example, halogenated compounds derived from L-tyrosine have been shown to inhibit SARS-CoV-2 in vitro. mdpi.com Although specific research on the antiviral effects of this compound is not documented, its halogenated structure makes it a candidate for investigation in antiviral assays.

The anti-inflammatory potential of compounds is often first explored through in vitro assays that model inflammatory processes. A common approach is to use cell lines like macrophages (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) stimulated with an inflammatory agent such as lipopolysaccharide (LPS). utas.edu.au The inhibitory effect of the test compound on the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is then quantified. utas.edu.au

Studies on fluorinated benzofuran (B130515) derivatives, which also contain bromine and a carboxylic acid group, have shown significant anti-inflammatory effects in such in vitro models. mdpi.com These compounds were found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade. mdpi.com The structure-activity relationship analysis from this research suggested that the presence of fluorine, bromine, and a carboxyl group enhances the biological effects. mdpi.com This provides a strong rationale for investigating this compound for similar anti-inflammatory properties. Another in vitro method for assessing anti-inflammatory activity is the inhibition of protein denaturation, as inflammation can lead to protein denaturation. mdpi.com

Table 3: In Vitro Anti-inflammatory Activity of Structurally Related Fluorinated Compounds

Compound ClassAssayMediator/TargetObserved EffectReference
Fluorinated Benzofuran DerivativesLPS-stimulated macrophagesIL-6, CCL2, NO, PGE2 secretionInhibition with IC50 values in the low µM range mdpi.com
Fucoidan ExtractsLPS-stimulated PBMCs and THP-1 cellsTNF-α, IL-1β, IL-6 productionDose-dependent reduction utas.edu.au

This table showcases in vitro anti-inflammatory data for compounds with structural features or activities that may be relevant for assessing this compound.

Anticancer Research (non-clinical, in vitro)

While direct in vitro anticancer studies specifically on this compound are not extensively documented in publicly available literature, research on structurally related compounds provides a basis for its potential activity. The propionic acid moiety is a known pharmacophore in various therapeutic agents, and its derivatives have been investigated for anticancer effects. For instance, propionic acid itself has been shown to suppress the viability of cervical cancer cells (HeLa) by inducing reactive oxygen species, leading to mitochondrial dysfunction and cell death. nih.gov In one study, treatment with 20 mM of propionic acid dramatically increased the number of dead HeLa cells. nih.gov

Furthermore, the presence of bromo- and fluoro-substituents on the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. Studies on various bromo-substituted benzohydrazides and quinolines have demonstrated significant anticancer potential. nih.govresearchgate.net For example, certain 3/4-bromo benzohydrazide (B10538) derivatives have shown potent anticancer activity, with one compound exhibiting an IC50 value of 1.20 µM, which is more potent than the standard drugs tetrandrine (B1684364) and 5-fluorouracil (B62378) in the tested system. nih.gov Similarly, brominated 8-hydroxyquinolines have displayed strong antiproliferative effects against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net

These findings suggest that the combination of a propanoic acid structure with bromo-fluoro substitutions on the aromatic ring, as seen in this compound, represents a logical scaffold for potential anticancer activity. The specific positioning of the bromo (ortho) and fluoro (meta) groups would uniquely influence the compound's electronic distribution, lipophilicity, and steric profile, thereby determining its interaction with biological targets.

Table 1: In Vitro Anticancer Activity of Structurally Related Compounds

Computational Molecular Docking and Binding Affinity Prediction

Computational methods are essential for predicting how a molecule like this compound might interact with protein targets, guiding further experimental work.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a computational technique used to identify and analyze the non-covalent interactions between a ligand and its protein target. For this compound, a hypothetical interaction profile would be dominated by several key features of its structure:

Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor and can form ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) in a binding pocket.

Phenyl Ring: The aromatic ring can participate in hydrophobic interactions and π-stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Halogen Atoms (Bromo and Fluoro): The bromine and fluorine atoms can form halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen on the protein backbone or side chains. The fluorine atom can also act as a weak hydrogen bond acceptor.

Molecular docking studies on other phenylpropanoic acid derivatives have successfully predicted their binding affinities and modes. tandfonline.comnih.gov These studies often reveal a high negative binding affinity score, indicating a favorable interaction with the target protein. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their anticancer potency.

The process involves:

Data Set Generation: Synthesizing a library of derivatives by modifying the substituents on the phenyl ring or altering the propanoic acid side chain.

Descriptor Calculation: Computing various molecular descriptors for each compound, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume), and topological indices. nih.gov

Model Building: Using statistical methods like multiple linear regression to create an equation that links the descriptors to the observed biological activity (e.g., IC50 values). nih.gov

Successful QSAR models for other anticancer compounds have shown high correlation coefficients (R²) and predictive abilities (Q²), helping to identify the key structural features that govern activity. nih.govnih.gov For instance, QSAR studies on bromo-substituted compounds have indicated that electronic and topological parameters can effectively describe their antimicrobial and anticancer activities. nih.gov

Pharmacophore Modeling for Target Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov For this compound, a pharmacophore model would likely include:

A hydrogen bond acceptor/donor feature (from the carboxylic acid).

An aromatic ring feature.

A halogen bond donor feature (from the bromine atom).

A hydrophobic feature.

Such models are powerful tools for virtual screening of large chemical databases to find new molecules that fit the pharmacophore and may have similar biological activity. nih.govbenthamscience.com This approach has been successfully used to identify novel inhibitors for targets involved in inflammation and cancer. nih.goviaea.org The characteristic carboxylic acid group of many nonsteroidal anti-inflammatory drugs (NSAIDs) is a classic pharmacophoric feature, suggesting that this compound could be explored for targets in inflammatory pathways relevant to cancer. nih.gov

Investigation of Metabolic Pathways in Isolated Systems (e.g., In Vitro Hepatic Microsomes)

The metabolic fate of a compound is critical to understanding its behavior. In vitro studies using human liver microsomes are a standard method to investigate phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov

For this compound, several metabolic pathways can be hypothesized based on its structure and general metabolic reactions observed for similar compounds:

Oxidation: The phenyl ring is susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes. The position of hydroxylation would be influenced by the directing effects of the bromo and fluoro substituents.

Glucuronidation: The carboxylic acid group is a prime site for phase II conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are also present in liver microsomes. nih.gov This process typically increases the water solubility of the compound, facilitating its excretion.

Studies on the metabolism of other drugs in human liver microsomes have detailed the kinetics (Km and Vmax) of such reactions and identified the specific CYP and UGT isoforms responsible. nih.gov A similar investigation for this compound would involve incubating the compound with microsomes and NADPH (for CYP reactions) or UDPGA (for UGT reactions) and analyzing the formation of metabolites over time using techniques like liquid chromatography-mass spectrometry.

Table 2: List of Compounds Mentioned

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

The strategic placement of the bromo and fluoro substituents on the phenyl ring, combined with the carboxylic acid function, makes 2-(2-bromo-5-fluorophenyl)propanoic acid a valuable intermediate in the synthesis of intricate organic structures. Arylpropanoic acids, in general, are recognized for their utility in constructing complex molecules for various applications, including medical and industrial research. mdpi.com The presence of multiple functional groups within a single molecule allows for sequential and site-selective reactions.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. This enables the attachment of diverse molecular fragments to the phenyl ring. Furthermore, the bromine can be converted into an organolithium or Grignard reagent, opening up another avenue for nucleophilic substitution to create more complex scaffolds.

The fluorine atom, on the other hand, modulates the electronic properties of the aromatic ring, influencing its reactivity and the properties of the final product. The carboxylic acid group can be readily converted into other functional groups like esters, amides, or alcohols, or it can be used to link the molecule to other substrates. This multi-functionality allows chemists to design and execute synthetic pathways to produce complex polycyclic and heterocyclic systems that would be difficult to access through other means.

Derivatization for Novel Chemical Entities

The structure of this compound is ripe for derivatization to generate novel chemical entities. The reactivity of its distinct components—the carboxylic acid, the aromatic ring, and the aliphatic chain—can be harnessed to create a library of new compounds.

The carboxylic acid group is a primary site for modification. It can undergo esterification or amidation reactions with a wide array of alcohols and amines, respectively. This leads to the formation of new esters and amides, each with potentially unique chemical and physical properties. For instance, reacting it with chiral amines or alcohols can introduce new stereocenters, a critical step in the synthesis of enantiomerically pure compounds.

The aromatic ring offers further opportunities for derivatization. The bromine atom can be substituted through various palladium-catalyzed cross-coupling reactions. Additionally, electrophilic aromatic substitution reactions can be explored, although the positions of substitution would be directed by the existing bromo, fluoro, and alkyl groups.

Modifications can also be made to the propanoic acid side chain. For example, reactions at the alpha-carbon can introduce new functional groups. The table below lists several known derivatives, illustrating the chemical diversity that can be achieved starting from a bromo-fluorophenyl propanoic acid scaffold.

Derivative NameCAS NumberMolecular Formula
2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid1266784-23-9C₉H₉BrFNO₂
3-[2-(2-Bromoethyl)-5-fluorophenyl]propanoic acid174537845C₁₁H₁₂BrFO₂
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid1314671-09-4C₁₀H₁₀BrFO₂
2-(2-Bromo-3-chloro-5-fluorophenyl)propanoic acid157865085C₉H₇BrClFO₂
2-Amino-3-(5-bromo-2-fluorophenoxy)propanoic acid114671578C₉H₉BrFNO₃

This table showcases the potential for creating a variety of novel chemical entities through the derivatization of the parent compound.

Exploration in Materials Science

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, a phenomenon that is heavily exploited in materials science. numberanalytics.com Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic and optical characteristics. numberanalytics.comman.ac.ukmdpi.com Consequently, this compound serves as an interesting building block for the creation of new functional materials.

The presence of fluorine in the aromatic ring of this compound can significantly influence the electronic properties of materials derived from it. Fluorination is a known strategy for modifying the electronic characteristics of organic materials, making them suitable for applications in electronics. numberanalytics.com For example, fluorinated polymers are explored for a variety of applications due to their electrical properties. mdpi.com

The high electronegativity of fluorine can create strong dipoles within the molecule. When these molecules are assembled into larger structures, such as polymers or liquid crystals, these dipoles can lead to specific bulk electronic properties. For instance, fluorinated compounds are used in the synthesis of liquid crystals with high dielectric anisotropy, a key property for their use in display technologies. biointerfaceresearch.com The carboxylic acid group of this compound provides a convenient handle to incorporate the molecule into a larger polymeric or liquid crystalline framework, allowing for the precise tuning of the final material's electronic behavior. Research into fluorinated graphene has also shown that fluorination can change the electronic properties of materials. man.ac.uk

Fluorine substitution can also impart unique optical properties to materials, such as high transparency and a low refractive index. researchgate.net These characteristics are highly desirable for applications in photonics and advanced optical devices. numberanalytics.com Fluorinated polymers are often used for their optical properties, including in the manufacturing of optical fibers. numberanalytics.com

By using this compound as a monomer or a key building block, it is possible to design materials with tailored optical performance. The propanoic acid group can be polymerized or attached to other optically active molecules. The resulting materials could find use as specialized coatings, optical adhesives, or components in optical sensors. The combination of the phenyl ring and the fluorine atom provides a platform for creating materials that interact with light in specific and controllable ways.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of profens and related compounds has traditionally relied on multi-step processes that can be resource-intensive and generate significant waste. The future of synthesizing 2-(2-bromo-5-fluorophenyl)propanoic acid lies in the adoption of green and sustainable chemistry principles. Key areas of development include biocatalysis and continuous-flow chemistry.

Biocatalysis: This approach utilizes enzymes or whole-cell systems to perform chemical transformations. For fluorinated compounds, biocatalysis offers a pathway to high selectivity under mild reaction conditions, reducing energy consumption and the need for harsh reagents. nih.govfrontiersin.org Research into the enzymatic synthesis of ibuprofen (B1674241) derivatives, for instance, has demonstrated the potential of lipases for creating ester prodrugs. mdpi.com Future work on this compound could focus on identifying or engineering enzymes capable of key synthetic steps, such as the stereoselective formation of the propanoic acid side chain, offering a greener alternative to classical resolution methods. nih.govfrontiersin.org A hypothetical biocatalytic route could involve the use of E. coli co-expressing specific enzymes to convert a precursor like 2-fluoro-malonic acid into a more complex intermediate, a method shown to be feasible for other fluorinated acids. nih.govfrontiersin.orgrsc.org

Continuous-Flow Chemistry: This technology involves performing chemical reactions in a continuously flowing stream within a microreactor or a network of tubes. semanticscholar.org Flow chemistry offers superior control over reaction parameters like temperature and pressure, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for seamless multi-step synthesis without intermediate isolation. seqens.comchemistryviews.org The synthesis of ibuprofen has been successfully demonstrated in a three-step flow process, achieving a high yield in just minutes. chemistryviews.orgsci-hub.se Applying this to this compound could significantly streamline its production, reduce solvent usage, and facilitate easier scale-up. seqens.comresearchgate.net

Synthesis MethodKey Advantages for this compoundPotential Challenges
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact. frontiersin.orgmdpi.comEnzyme discovery and engineering, substrate specificity, scaling up bioprocesses.
Flow Chemistry Enhanced safety, precise reaction control, rapid synthesis, reduced waste, easier scalability. semanticscholar.orgseqens.comchemistryviews.orgInitial setup cost, potential for clogging, requirement for specialized equipment.

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For this compound, advanced computational studies, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, are crucial for understanding its reactivity and designing more selective derivatives. youtube.com

DFT modeling can elucidate the electronic structure, conformational preferences, and reaction mechanisms at the quantum level. mdpi.com Such studies can predict the most likely sites for metabolic attack, assess the stability of different conformers, and calculate the energy barriers for various reactions, thereby guiding the synthesis of more stable and effective compounds. mdpi.comnih.gov QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com By developing QSAR models for derivatives of this compound, researchers could predict the anti-inflammatory potency or selectivity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. youtube.com

Computational MethodApplication to this compoundResearch Outcome
Density Functional Theory (DFT) Analyzing electronic properties, predicting reaction pathways, assessing conformational stability. mdpi.comGuiding rational design of derivatives with improved stability and reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between molecular structure and biological activity (e.g., COX-2 inhibition). youtube.comPredicting the activity of virtual compounds to prioritize synthetic efforts.
Molecular Docking Simulating the binding of the compound to target proteins like COX-1 and COX-2. mdpi.comnih.govUnderstanding the molecular basis of selectivity and designing more potent inhibitors.

Discovery of New Biological Target Interactions through High-Throughput Screening (In Vitro)

While many profens are known to target cyclooxygenase (COX) enzymes, there is growing evidence that these molecules may interact with other biological targets, leading to a range of clinical effects. technologynetworks.comnih.gov High-Throughput Screening (HTS) is a powerful technology that allows for the rapid testing of thousands of compounds against a wide array of biological targets in an automated, in vitro setting.

Applying HTS to this compound and its derivatives could uncover novel protein interactions beyond the COX enzymes. nih.gov This could reveal unexpected therapeutic opportunities or explain unforeseen side effects. For instance, some NSAIDs have been found to activate proteins like NRF2, which is involved in anti-inflammatory and cellular stress responses. technologynetworks.com An HTS campaign could identify if this compound interacts with targets in pathways related to neurodegeneration, cancer, or metabolic diseases like diabetes. nih.govnih.govnih.gov Furthermore, screening against panels of kinases, proteases, or nuclear receptors could pave the way for repurposing this chemical scaffold for entirely new indications. biotechniques.com

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

A major goal in NSAID research is the development of compounds with high selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme, which is believed to reduce gastrointestinal side effects. mdpi.comnih.govresearchgate.net Future research on this compound will focus on designing derivatives with enhanced selectivity. This can be achieved through several strategies:

Structure-Based Drug Design: Using the crystal structures of COX-1 and COX-2, medicinal chemists can design modifications to the parent molecule that enhance interactions with the larger active site of COX-2 while sterically hindering its entry into the COX-1 active site. mdpi.comnih.gov

Hybrid Molecules and Dual-Target Inhibitors: Another promising avenue is the creation of hybrid molecules that combine the pharmacophore of this compound with another pharmacophore that targets a different protein in an inflammatory pathway. nih.govyoutube.com For example, designing a dual inhibitor of COX-2 and 5-lipoxygenase (5-LOX) could offer broader anti-inflammatory coverage. youtube.com This strategy of creating single molecules that hit multiple targets is gaining traction as a way to potentially achieve greater efficacy and overcome drug resistance. nih.govnih.gov

The synthesis of these next-generation derivatives would build upon both established chemical methods and the novel sustainable routes discussed previously, aiming to create more effective and safer therapeutic agents. rsc.orgnih.gov

Exploration of Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which studies chemical systems composed of multiple molecules, offers exciting possibilities for modifying the physicochemical properties of this compound without altering its covalent structure. Key areas of exploration include host-guest chemistry and crystal engineering.

Host-Guest Interactions: This involves encapsulating the drug molecule (the "guest") within a larger host molecule. Cyclodextrins are common hosts that can improve the solubility, stability, and bioavailability of guest molecules. The fluorine atom in this compound could lead to preferential interactions with highly fluorinated cyclodextrins, potentially creating highly stable complexes with unique properties. rsc.org Such formulations could offer controlled release profiles or enhanced delivery to specific tissues.

Crystal Engineering: This field focuses on the design and synthesis of crystalline solids with desired properties. iucr.org The bromine and fluorine atoms on the phenyl ring of this compound can participate in specific intermolecular interactions, such as halogen bonding. By understanding and controlling these interactions, it may be possible to produce different crystalline forms (polymorphs) or co-crystals with distinct melting points, dissolution rates, and stability, thereby optimizing the pharmaceutical performance of the solid-state drug. iucr.orgresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-bromo-5-fluorophenyl)propanoic acid with high purity?

  • Methodology : Synthesis often involves halogenation or coupling reactions. For example, bromo-fluorophenyl intermediates (e.g., 2-bromo-5-fluorophenol) can be functionalized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the propanoic acid moiety. Purification typically employs column chromatography (silica gel) or recrystallization using polar aprotic solvents. Storage at 0–6°C is recommended to prevent decomposition of halogenated intermediates .

Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns (e.g., bromo and fluoro groups at positions 2 and 5, respectively). Splitting patterns in aromatic regions help distinguish ortho/meta/para substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C9_9H7_7BrFO2_2, expected m/z ~260.96).
  • FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O (~1700 cm1^{-1}) validate functional groups .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • Engineering Controls : Use fume hoods to minimize inhalation exposure. Monitor airborne concentrations with area air sampling .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Emergency Measures : Provide eyewash stations and emergency showers. Decontaminate spills with absorbent materials (e.g., vermiculite) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectroscopic data for halogenated propanoic acid derivatives?

  • Methodology :

  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-(4-ethylphenyl)propanoic acid, C11_{11}H14_{14}O2_2) to identify anomalies in chemical shifts or coupling constants .
  • Isotopic Labeling : Use 19F^{19}F-NMR or 13C^{13}C-labeled analogs to clarify ambiguous signals.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra, aiding in peak assignments .

Q. How can impurity profiling be optimized for this compound in pharmaceutical research?

  • Methodology :

  • HPLC with UV/Vis Detection : Use C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to separate impurities. Compare retention times against certified reference standards (e.g., EP impurities A-N) .
  • LC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) via multiple reaction monitoring (MRM).
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .

Q. What are the challenges in designing enzymatic inhibition studies involving fluorinated phenylpropanoic acid derivatives?

  • Methodology :

  • Enzyme Selection : Target enzymes sensitive to halogenated inhibitors (e.g., cyclooxygenase-2 for anti-inflammatory studies).
  • Kinetic Assays : Use fluorogenic substrates (e.g., 3’-(p-hydroxyphenyl)fluorescein) to monitor inhibition in real-time.
  • Control Experiments : Include non-fluorinated analogs (e.g., 2-phenylpropanoic acid) to isolate the effect of halogenation .

Q. How do structural modifications (e.g., bromo vs. fluoro substitution) impact the biological activity of phenylpropanoic acid derivatives?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 2-(5-chloro-2-fluorophenyl)propanoic acid) and compare IC50_{50} values in cellular assays.
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., PPAR-γ for metabolic disorders) to assess steric/electronic effects of halogens .
  • Thermodynamic Analysis : Measure ΔG of binding via isothermal titration calorimetry (ITC) to quantify halogen-driven affinity changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.